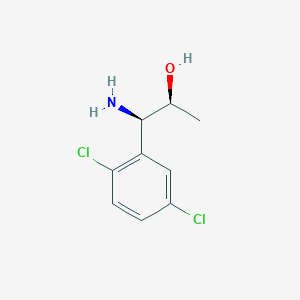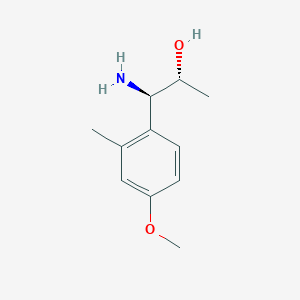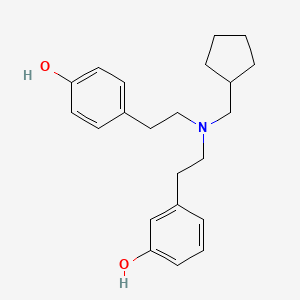
3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol is a complex organic compound with the molecular formula C22H29NO2 and a molecular weight of 339.5 g/mol . This compound features a phenol group, a cyclopentylmethyl group, and a hydroxyphenethyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of cyclopentylmethylamine with 4-hydroxyphenethyl bromide under basic conditions to form an intermediate. This intermediate is then reacted with 3-bromophenol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related compounds.
Substitution: Halogenated phenols and related derivatives.
科学的研究の応用
3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the amine group can interact with various receptors and enzymes. These interactions can modulate biological processes and lead to the compound’s observed effects .
類似化合物との比較
Similar Compounds
4-Hydroxyphenethylamine: Shares the hydroxyphenethyl group but lacks the cyclopentylmethyl group.
Cyclopentylmethylamine: Shares the cyclopentylmethyl group but lacks the hydroxyphenethyl group.
Phenol: Shares the phenol group but lacks the hydroxyphenethyl and cyclopentylmethyl groups.
Uniqueness
3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
特性
分子式 |
C22H29NO2 |
|---|---|
分子量 |
339.5 g/mol |
IUPAC名 |
3-[2-[cyclopentylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol |
InChI |
InChI=1S/C22H29NO2/c24-21-10-8-18(9-11-21)12-14-23(17-20-4-1-2-5-20)15-13-19-6-3-7-22(25)16-19/h3,6-11,16,20,24-25H,1-2,4-5,12-15,17H2 |
InChIキー |
IAGOUDHMFXRBNZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CN(CCC2=CC=C(C=C2)O)CCC3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


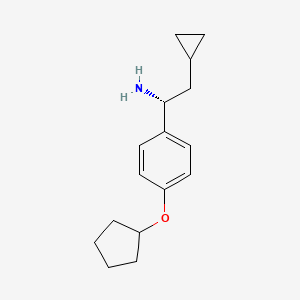
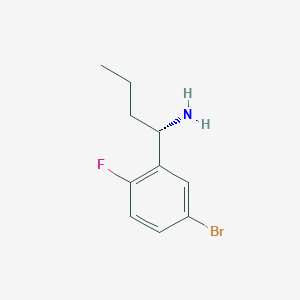
![Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13047899.png)
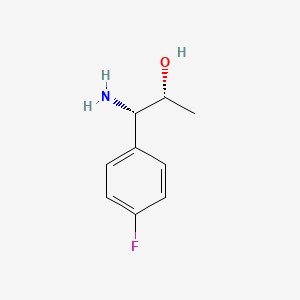

![4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13047907.png)
![(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B13047910.png)
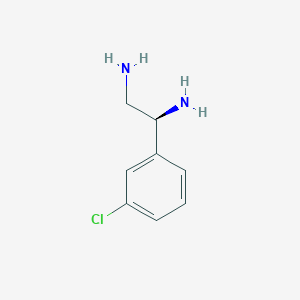

![Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13047927.png)
